L-azidophenylalanine CHA salt
Description
Historical Context of Unnatural Amino Acid Integration into Biological Systems
The concept of expanding the genetic code to include amino acids beyond the natural 20 has been a long-standing goal in biochemistry and chemical biology. portlandpress.com Early efforts in the 1970s focused on site-specific mutagenesis to probe protein function. nih.gov However, the ability to incorporate truly novel chemical functionalities remained a significant challenge. A major breakthrough came with the development of methods to re-engineer the cellular machinery of protein synthesis. This involved creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. acs.org This engineered pair functions independently of the cell's natural synthetases and tRNAs, allowing for the specific recognition and incorporation of a UAA in response to a designated codon, often a stop codon like the amber codon (TAG). acs.orgoup.com
The successful incorporation of a UAA into a protein in a living organism was a landmark achievement, paving the way for the introduction of a wide variety of UAAs with diverse chemical properties. acs.org This technology has evolved significantly, with improvements in the efficiency of UAA incorporation and the development of genomically recoded organisms where specific codons are permanently reassigned to a UAA. nih.gov These advancements have transformed the study of proteins, enabling researchers to probe protein structure, function, and interactions with unprecedented precision. nih.govnih.gov
Significance of L-Azidophenylalanine as a Phenylalanine Analogue
The key difference lies in the substitution of a hydrogen atom on the phenyl ring with an azide (B81097) group (-N3). glpbio.com This seemingly small modification introduces a powerful chemical handle that is absent in natural proteins. The ability to replace a natural amino acid with a close structural mimic containing a unique reactive group is a cornerstone of its utility in chemical biology. portlandpress.com
Role of the Azide Moiety as a Bioorthogonal Handle
The azide group of L-azidophenylalanine is a prime example of a "bioorthogonal" functional group. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The azide group is exceptionally well-suited for this role due to its small size, stability under physiological conditions, and lack of reactivity with the vast majority of functional groups found in biological molecules. ru.nlacs.org
The azide's unique reactivity is harnessed through specific chemical ligations, most notably "click chemistry" reactions. These reactions are highly efficient, specific, and can be performed under mild, biologically compatible conditions. acs.org The most common click reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.com
CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. issuu.com
SPAAC: This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a toxic copper catalyst, making it particularly suitable for applications in living cells. medchemexpress.comissuu.com
These bioorthogonal reactions allow researchers to selectively attach a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to proteins containing L-azidophenylalanine. nih.govnih.gov
Overview of L-Azidophenylalanine Applications in Expanding Biological Functionality
The ability to site-specifically incorporate L-azidophenylalanine into proteins has revolutionized numerous areas of biological research. The bioorthogonal azide handle serves as a versatile platform for a multitude of applications, significantly expanding the functional capabilities of proteins.
Key Applications of L-Azidophenylalanine:
| Application | Description |
| Protein Labeling and Imaging | The azide group allows for the attachment of fluorescent probes, enabling the visualization of proteins within living cells and organisms with high specificity. nih.govnih.gov |
| Protein-Protein Interaction Studies | L-azidophenylalanine can be used as a photo-crosslinker. ebi.ac.uk Upon exposure to UV light, the azide group forms a highly reactive nitrene that can covalently link to nearby interacting proteins, allowing for their identification. portlandpress.comfrontiersin.org |
| Bioconjugation | The azide handle facilitates the attachment of various molecules to proteins, including polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins, or the creation of antibody-drug conjugates. nih.govox.ac.uk |
| Probing Protein Environments | The azide group's vibrational properties are sensitive to its local environment, making it a useful probe for studying protein structure and dynamics using techniques like infrared spectroscopy. nih.govrsc.org |
| Creation of Novel Biomaterials | The ability to introduce specific chemical handles into proteins allows for the creation of new biomaterials with tailored properties. nih.gov |
The versatility of L-azidophenylalanine has led to its widespread adoption in fields ranging from fundamental cell biology to biotechnology and drug discovery. nih.govox.ac.uk It provides a powerful means to not only study but also to engineer biological systems with novel functions, pushing the boundaries of what is possible in the manipulation of living matter. pnas.org While highly useful, it is important to note that the azide moiety in pAzF can be unstable under certain physiological conditions and may be reduced to para-amino-phenylalanine (pAF), which can impact the efficiency of subsequent labeling reactions. nih.govresearchgate.net Researchers have developed strategies to address this limitation, including methods to chemically restore the azide group. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C6H13N/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7;7-6-4-2-1-3-5-6/h1-5,8H,6H2,(H,13,14);6H,1-5,7H2/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPIZUAYOTUGK-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Genetic Code Expansion Methodologies for Site Specific L Azidophenylalanine Incorporation
Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Engineering for L-Azidophenylalanine
The cornerstone of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. labome.comwikipedia.org This pair must function independently of the host cell's endogenous aaRS/tRNA pairs. wikipedia.org The engineered aaRS should exclusively charge the unnatural amino acid onto the orthogonal tRNA, and this orthogonal tRNA should not be recognized by any of the host's native synthetases. labome.com For L-azidophenylalanine incorporation, pairs derived from distantly related organisms, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from the archaeon Methanocaldococcus jannaschii (M. jannaschii), are commonly engineered for use in hosts like Escherichia coli. labome.comresearchgate.net
To alter the substrate specificity of a wild-type aaRS to recognize L-azidophenylalanine instead of its natural amino acid, researchers employ directed evolution techniques. broadinstitute.orgnih.gov This process involves generating a large library of mutant synthetases and then selecting for variants that can efficiently and specifically incorporate the desired ncAA. wikipedia.org
Common strategies include:
Site-Directed and Random Mutagenesis : Mutations are introduced into the active site of the synthetase. Random mutagenesis, often using error-prone PCR, can explore a wider range of sequence variations than rational design. researchgate.net
Selection and Screening : A dual-selection strategy is often used. A positive selection step identifies synthetase variants that can incorporate an amino acid in response to a specific codon (e.g., an in-frame amber stop codon in a reporter gene like GFP or a survival-conferring gene like chloramphenicol (B1208) acetyltransferase). A negative selection step then eliminates variants that recognize any of the 20 canonical amino acids. wikipedia.org
Fluorescence-Activated Cell Sorting (FACS) : This is a high-throughput screening method used to isolate cells exhibiting high fluorescence from a reporter protein, indicating efficient incorporation of the ncAA. researchgate.netrawdatalibrary.net
Phage-Assisted Continuous Evolution (PACE) : This is a powerful method for the rapid evolution of proteins, including aaRSs, over hundreds of generations to achieve high activity and specificity. broadinstitute.orgnih.gov
Research has demonstrated the successful evolution of synthetases with enhanced ability to incorporate p-azido-L-phenylalanine. For instance, starting with a Methanosaeta concilii tyrosyl-tRNA synthetase (Mc TyrRS), random mutagenesis and FACS screening yielded mutants with significantly improved incorporation efficiency. researchgate.net
Table 1. Improved p-Azido-L-phenylalanine Incorporation by Engineered Mc TyrRS Mutants
Comparison of relative pAzF-incorporation ability of evolved synthetase mutants compared to a control synthetase, as determined by fluorescence intensity of a reporter protein. Data sourced from a study on Mc TyrRS evolution. researchgate.netrawdatalibrary.net
| aaRS Mutant | Relative Incorporation Ability (Fold Increase vs. Control) |
|---|---|
| K776 | 2.9 |
| K801 | 1.5 |
| M320 | 3.7 |
These evolved synthetases not only showed greater incorporation ability but also exhibited increased selectivity for pAzF. rawdatalibrary.net
The most widely used method for reassigning a codon for ncAA incorporation is amber stop codon suppression. labome.comfrontiersin.org The amber codon (UAG in mRNA, TAG in DNA) is one of the three canonical stop codons that normally signal the termination of translation. frontiersin.org In this system, the anticodon of the orthogonal tRNA is mutated to CUA, allowing it to recognize and bind to the UAG codon in an mRNA transcript. labome.com
When a gene of interest is engineered to contain a TAG codon at a specific site, the orthogonal aaRS charges the suppressor tRNACUA with L-azidophenylalanine. During translation, the ribosome reads the UAG codon and, instead of terminating, incorporates L-azidophenylalanine into the growing polypeptide chain. frontiersin.org This method has been shown to be highly efficient, with a translational fidelity of over 99% in some systems. researchgate.net The successful incorporation of pAzF in response to the amber codon has been demonstrated in numerous proteins, including myoglobin (B1173299) and superfolder green fluorescent protein (sfGFP). rsc.orgnih.gov
While amber suppression is powerful, it is generally limited to incorporating a single type of ncAA per protein. To incorporate multiple, distinct ncAAs, an alternative strategy is the use of quadruplet codons—four-base codons. wikipedia.orgnih.gov By engineering tRNAs that can recognize a four-nucleotide sequence, a new and fully orthogonal coding space is created. wikipedia.org
This approach involves evolving a tRNA/aaRS pair where the tRNA has an expanded anticodon loop that can read a quadruplet codon (e.g., AGGA). This allows for the simultaneous use of different suppression strategies, such as amber suppression for one ncAA and frameshift suppression with a quadruplet codon for a second, different ncAA. wikipedia.org This methodology has been successfully used to incorporate two different unnatural amino acids, demonstrating its potential for creating proteins with multiple, site-specifically installed novel functionalities. wikipedia.org
Cellular and Cell-Free Translation Systems for L-Azidophenylalanine Integration
The engineered orthogonal pairs for L-azidophenylalanine incorporation have been successfully implemented in a variety of expression systems, from bacteria to mammalian cells, as well as in cell-free systems. nih.gov
E. coli is a robust and widely used platform for producing recombinant proteins containing L-azidophenylalanine. nih.govucla.eduucsf.edu The genetic machinery is typically introduced into E. coli via plasmids. For example, the pEVOL-pAzF plasmid contains the genes for the evolved M. jannaschii TyrRS specific for pAzF and its corresponding orthogonal tRNACUA. researchgate.netucla.edu
To express a target protein with L-azidophenylalanine, E. coli cells are co-transformed with two plasmids: one carrying the gene of interest with an in-frame amber (TAG) codon at the desired position, and a second, like pEVOL-pAzF, containing the orthogonal pair. ucla.edu The cells are then grown in a medium supplemented with L-azidophenylalanine. ucla.edu
Table 2. Key Components for pAzF Incorporation in E. coli
A summary of the essential genetic components and supplements required for the site-specific incorporation of p-azido-L-phenylalanine (pAzF) into a target protein using the amber stop codon suppression method in E. coli. frontiersin.orgucla.edu
| Component | Function | Example |
|---|---|---|
| Expression Plasmid | Carries the gene for the target protein with an in-frame amber (TAG) codon. | Vector containing target gene with a TAG mutation. |
| Orthogonal Pair Plasmid | Carries the genes for the engineered aaRS and the orthogonal suppressor tRNA. | pEVOL-pAzF |
| Host Strain | Bacterial strain for protein expression. | E. coli BL21(DE3) |
| Media Supplement | Provides the unnatural amino acid to the cell. | L-azidophenylalanine |
The efficiency of incorporation, particularly at multiple sites, can be further enhanced by using genomically recoded E. coli strains where all endogenous TAG stop codons have been replaced and Release Factor 1 (which recognizes UAG) has been deleted. nih.govnih.gov
Extending the genetic code to mammalian cells allows for the study of protein function in a more native context. nih.gov The incorporation of L-azidophenylalanine has been successfully achieved in various eukaryotic systems, including yeast and mammalian cell lines. nih.govsemanticscholar.org The principles remain the same as in E. coli, requiring the delivery of the orthogonal aaRS and tRNA genes into the mammalian cells, along with the target gene containing the amber codon. labome.com The unnatural amino acid is supplied in the cell culture medium. labome.com
This technology enables the production of proteins with site-specific modifications directly within mammalian cells, which can then be used for a variety of in vitro and in vivo imaging and functional studies. nih.gov For instance, proteins like PTEN and PD-L1 have been labeled with pAzF in mammalian cells to investigate their biological activities. nih.gov The successful incorporation of over 80 different ncAAs in various eukaryotic cells highlights the broad applicability of this technology. nih.gov
Yeast-Based Systems for Unnatural Amino Acid Production
Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, serves as a robust eukaryotic host for producing proteins containing L-azidophenylalanine. nih.govlabome.combiorxiv.org The genetic code of yeast has been successfully expanded using orthogonal pairs, such as variants of the Escherichia coli tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA, or the pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. nih.govlabome.comnih.gov
Several strategies have been developed to enhance the efficiency of UAA incorporation in yeast. A significant challenge is the rapid degradation of target mRNA containing premature stop codons by the nonsense-mediated mRNA decay (NMD) pathway. acs.org Utilizing yeast strains deficient in NMD can prevent this degradation and substantially increase the yield of the desired protein. acs.org Furthermore, optimizing the expression of the orthogonal tRNA is critical, as it can be a limiting factor. nih.gov Researchers have found that using specific RNA polymerase promoters and incorporating multiple tandem copies of the tRNA gene can lead to higher suppression efficiency. nih.gov These advancements have successfully increased the production of proteins containing L-azidophenylalanine in yeast from microgram to milligram-per-liter quantities. acs.org This methodology has been applied to produce complex proteins, such as the monoclonal antibody trastuzumab containing p-azido-L-phenylalanine (pAzF), in the industrial yeast Pichia pastoris. nih.gov
Advances in Cell-Free Protein Synthesis with L-Azidophenylalanine
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for the efficient incorporation of L-azidophenylalanine. semanticscholar.orgnih.govresearchgate.net These in-vitro systems offer distinct advantages over in-vivo expression, including an open reaction environment that eliminates the cell membrane as a barrier to UAA uptake and allows for direct manipulation of reaction components. nih.govfrontiersin.orgbyu.edu CFPS systems are broadly categorized into two types: those based on crude cell extracts (like the S30 system) and the PURE (Protein synthesis Using Recombinant Elements) system, which is reconstituted from purified translation factors. nih.gov
Crude extract systems are generally more cost-effective and can produce higher protein yields, while the PURE system offers a more defined and controlled environment, making it a valuable tool for fundamental studies. nih.govnih.gov One study demonstrated that an S30 system generated five times more UAA-containing protein than a PURE system at a fraction of the cost. nih.gov A major challenge in stop codon suppression is the competition from release factors (RFs) that terminate translation. nih.gov In bacterial CFPS systems, this has been addressed by using extracts from E. coli strains lacking Release Factor 1 (RF1), which is responsible for recognizing the UAG codon, thereby significantly improving the efficiency of L-azidophenylalanine incorporation. frontiersin.orgresearchgate.net Recent advances in CFPS have enabled the production of proteins containing L-azidophenylalanine at yields of milligrams per milliliter with high fidelity. nih.gov
Selective Pressure Incorporation Techniques for L-Azidophenylalanine
Selective pressure incorporation (SPI) is a residue-specific method for incorporating UAAs that contrasts with the site-specific nature of stop codon suppression. frontiersin.org This technique leverages the inherent substrate promiscuity of some endogenous aminoacyl-tRNA synthetases. frontiersin.org The process is typically carried out in a host strain that is auxotrophic for a specific canonical amino acid. By depleting the natural amino acid from the growth medium and providing a structural analog like L-azidophenylalanine, the auxotrophic strain is forced to incorporate the UAA into its proteome to survive. frontiersin.org
While SPI can achieve high levels of UAA substitution for a particular residue throughout all proteins, it does not allow for the precise, single-site modifications achievable with orthogonal systems. For L-azidophenylalanine, which is an analog of phenylalanine, an engineered phenylalanyl-tRNA synthetase in Saccharomyces cerevisiae has been shown to discriminate poorly between its natural substrate and certain variants, which is a principle exploited in SPI. frontiersin.org However, for applications requiring a single azide (B81097) group at a predetermined location for specific chemical ligation, stop codon suppression remains the predominant and more suitable methodology. frontiersin.org
Efficiency and Fidelity Metrics in L-Azidophenylalanine Genetic Encoding
The success of incorporating L-azidophenylalanine is quantified by two key metrics: efficiency and fidelity. Efficiency refers to the yield of the full-length protein containing the UAA compared to the wild-type protein or the amount of truncated protein produced. nih.gov Fidelity is the accuracy with which the UAA is incorporated at the target codon, without mis-incorporation of canonical amino acids or termination. nih.govrsc.orgnih.gov
Mass spectrometry is the definitive method for confirming the high-fidelity incorporation of L-azidophenylalanine. nih.govnih.govrsc.orgnih.gov Reporter systems, often using fluorescent proteins like Green Fluorescent Protein (GFP), are commonly employed to quantify efficiency. acs.orgnih.govacs.org In a dual-fluorescent reporter, readouts from fluorescent proteins placed before and after the target UAG codon allow for the calculation of "Relative Readthrough Efficiency". nih.gov A significant challenge to the fidelity of L-azidophenylalanine incorporation is its potential reduction to para-amino-phenylalanine (pAF) by intracellular processes, which can decrease the yield of the desired azide-functionalized protein. nih.gov Studies have shown this reduction can affect 40-50% of the incorporated residues. nih.gov
Table 1: Research Findings on L-azidophenylalanine Incorporation Efficiency
| System/Host | Target Protein | Method/Key Finding | Reported Efficiency/Fidelity |
| E. coli | Superfolder GFP (sfGFP) | Stop codon suppression using an engineered orthogonal aaRS. | High efficiency and fidelity confirmed by SDS-PAGE and ESI-Q-TOF mass analysis. rsc.orgnih.gov |
| E. coli | Elastin-like polypeptide (ELP) | Quantification of pAzF reduction to pAF during expression. | Azide reduction to amine reached ~45% after 24 hours of expression. nih.gov |
| Mammalian Cells (HEK293T) | Superfolder GFP (sfGFP) | Optimized tRNA expression and engineered eRF1. | 17- to 20-fold increase in yield for single-site incorporation. acs.orgnih.gov |
| Pichia pastoris | Trastuzumab (Antibody) | Optimization of tRNA/synthetase expression. | Successful production of full-length antibody with site-specifically incorporated pAzF. nih.gov |
| E. coli | Target Protein | Improved cell permeability using organic solvents. | Significant increase in full-length protein yield due to enhanced AzF uptake. nih.gov |
Considerations for Multi-Site L-Azidophenylalanine Incorporation
Incorporating L-azidophenylalanine at multiple sites within a single polypeptide presents significant challenges that can drastically reduce protein yields. researchgate.netresearchgate.net Each programmed UAG codon represents an opportunity for premature termination due to competition between the UAA-charged tRNA and cellular release factors. acs.org This competition has a cumulative effect; as the number of incorporation sites increases, the probability of obtaining a full-length protein decreases exponentially. researchgate.net Furthermore, high demand for the orthogonal tRNA and synthetase, as well as potential depletion of the supplied L-azidophenylalanine, can become limiting factors during translation. researchgate.net
To overcome these hurdles, several strategies have been developed. In bacterial systems, the use of genomically recoded E. coli strains lacking RF1 completely eliminates competition at UAG codons, enabling efficient multi-site incorporation. frontiersin.orgresearchgate.net In eukaryotes, where a single release factor (eRF1) recognizes all three stop codons, this approach is not directly transferable. acs.org However, researchers have successfully engineered mammalian eRF1 to enhance UAA incorporation at UAG codons without significantly affecting termination at UAA and UGA codons. acs.orgnih.gov Combining an optimized expression system for the PylRS/tRNA pair with this engineered eRF1 increased the yield of a protein with three UAA sites from undetectable levels to 43% of the control protein (containing no UAG codons). nih.gov Addressing the in-vivo reduction of the azide group is also critical for multi-site applications, and chemical methods have been developed to post-translationally and selectively restore the azide from the reduced amine with over 95% efficiency. nih.gov
Bioorthogonal Chemical Strategies Utilizing L Azidophenylalanine
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with L-Azidophenylalanine
To circumvent the toxicity issues associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide (B81097), such as the one on L-azidophenylalanine, without the need for a catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne.
Several strained cyclooctynes have been designed to optimize the kinetics and stability for SPAAC reactions. The reactivity of these alkynes is a key factor in the efficiency of the bioconjugation.
Commonly used strained alkynes include:
DBCO (Dibenzocyclooctyne): DBCO is a highly reactive cyclooctyne that exhibits fast reaction kinetics with azides, making it a popular choice for copper-free click chemistry. biochempeg.com
BCN (Bicyclo[6.1.0]nonyne): BCN is another widely used strained alkyne that offers a good balance of reactivity and stability. biochempeg.comenamine.net
The design of these strained alkynes is an active area of research, with efforts focused on increasing reaction rates and improving stability and water solubility. For instance, fluorinated cyclooctynes have been developed that exhibit exceptionally fast reaction kinetics.
Table 2: Comparison of Common Strained Alkynes in SPAAC
| Strained Alkyne | Key Features | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
|---|---|---|
| DBCO | High reactivity, widely used. biochempeg.com | ~1.0 |
| BCN | Good balance of reactivity and stability. enamine.net | ~0.1 - 0.5 |
| DIFO (Difluorinated cyclooctyne) | Rapid reaction kinetics. magtech.com.cn | ~0.3 |
The primary advantage of SPAAC for in situ bioconjugation is the elimination of the need for a toxic copper catalyst, making it highly suitable for live-cell and in vivo applications. vectorlabs.comacs.org While the reaction rates of SPAAC are generally slower than those of CuAAC, they are sufficiently fast for many biological labeling experiments. acs.org
The kinetics of SPAAC are second-order, and the rate of the reaction is dependent on the concentrations of both the azide and the strained alkyne. The development of more reactive strained alkynes continues to improve the utility of SPAAC for applications where rapid labeling is crucial. The biocompatibility and specificity of the azide-alkyne reaction in the absence of a catalyst make SPAAC a powerful tool for studying biological processes in their native environment.
Staudinger Ligation Variants Employing L-Azidophenylalanine
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a phosphine. This reaction results in the formation of a stable amide bond. researchgate.net When L-azidophenylalanine is incorporated into a protein, its azide group can be selectively targeted by a phosphine-based reagent. nih.gov
The classical Staudinger reaction reduces the azide to an amine. However, for bioconjugation, the reaction has been modified to ligate two molecules. This is achieved by incorporating an electrophilic trap on the phosphine reagent, which intercepts the aza-ylide intermediate to form an amide linkage. sigmaaldrich.com
A significant advancement in this area is the "traceless" Staudinger ligation. researchgate.net In this variant, the phosphine reagent is designed in such a way that the resulting phosphine oxide is eliminated from the final product, leaving behind only the newly formed amide bond. nih.gov This is advantageous as it does not leave behind any residual atoms from the phosphine reagent on the modified protein.
The Staudinger ligation offers an alternative to cycloaddition reactions and has been successfully used for a variety of bioconjugation applications, including the labeling of proteins on the cell surface and the synthesis of glycopeptides. nih.gov Although its reaction kinetics are generally slower than both CuAAC and SPAAC, its unique mechanism and the stability of the resulting amide bond make it a valuable tool in the bioorthogonal chemistry toolbox. nih.gov
Phosphine Reagents and Reaction Mechanisms
The reaction between an azide and a phosphine, known as the Staudinger reaction, is a cornerstone of bioorthogonal chemistry. sigmaaldrich.comnih.gov The fundamental mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. nih.gov This initial step forms a phosphazide intermediate, which then loses dinitrogen (N₂) in an irreversible retrocycloaddition to produce an iminophosphorane (also called an aza-ylide). nih.govwikipedia.orgorganic-chemistry.org
For bio-conjugation, this reaction was ingeniously modified into what is now known as the Staudinger ligation. nih.govnih.gov In this variation, the phosphine reagent is engineered to contain an intramolecular electrophilic trap, typically a methyl ester group positioned ortho to the phosphorus atom on one of the aryl rings. sigmaaldrich.com After the iminophosphorane is formed, the electrophilic trap captures it in an intramolecular reaction, leading to a stable amide bond and covalently linking the two molecules. nih.gov This ligation is highly chemoselective, as both the azide and phosphine functionalities are orthogonal to the functional groups typically found in biological systems. sigmaaldrich.com
| Phosphine Reagent | Primary Use | Key Feature | Byproduct |
|---|---|---|---|
| Triphenylphosphine | Staudinger Reduction | Simple, commercially available reagent for converting azides to amines. | Triphenylphosphine oxide |
| Tributylphosphine | Staudinger Reduction | Alkylphosphine alternative to triphenylphosphine. | Tributylphosphine oxide |
| Engineered Triarylphosphines (with ortho-ester) | Staudinger Ligation | Contains an electrophilic trap for intramolecular reaction, forming a stable amide-linked product. | Phosphine oxide integrated into the final conjugate. |
Traceless Staudinger Ligation Approaches
A significant advancement of the Staudinger ligation is the "traceless" version, which forms a native amide bond without incorporating the phosphine oxide byproduct into the final ligated product. nih.govraineslab.com This approach is particularly valuable for protein synthesis and modification, as it leaves no residual atoms at the ligation site. nih.govraineslab.com
The key to the traceless Staudinger ligation is the use of a specifically designed phosphine reagent, a phosphinothioester. nih.govnih.govraineslab.com (Diphenylphosphino)methanethiol is considered one of the most effective reagents for this transformation. nih.govraineslab.com
The reaction mechanism proceeds through several key steps:
Iminophosphorane Formation : Similar to the classic reaction, the phosphinothioester reacts with the azide of L-azidophenylalanine to form an iminophosphorane intermediate. acs.org
S→N Acyl Transfer : The nitrogen of the iminophosphorane attacks the carbonyl carbon of the thioester in an intramolecular acyl transfer. raineslab.comraineslab.com This step forms a tetrahedral intermediate which then collapses into an amidophosphonium salt. raineslab.comraineslab.com
Hydrolysis : The amidophosphonium salt is hydrolyzed by water, cleaving the P-N bond to yield the final amide product and a phosphine oxide byproduct, which diffuses away. raineslab.comraineslab.com
A crucial feature of the traceless Staudinger ligation is its chemoselectivity and the absence of detectable epimerization at the α-carbon of the azido (B1232118) acid, which is essential for maintaining the stereochemical integrity of proteins. nih.gov The reaction of phosphinothioesters with azides can proceed efficiently even in the presence of the various functional groups found in unprotected peptides. nih.govraineslab.com Kinetic studies have shown that the rate-determining step is the initial association of the phosphine and the azide. nih.govnih.govraineslab.com The reaction proceeds with a second-order rate constant of approximately 7.7 x 10⁻³ M⁻¹s⁻¹. nih.govraineslab.com
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| Mechanism proceeds via S→N acyl transfer to an amidophosphonium salt, not an aza-Wittig reaction. | Experiments using ¹⁸O-labeled water ([¹⁸O]H₂O). | Elucidated the precise chemical pathway, confirming the desired amide formation route. | nih.govraineslab.com |
| The rate-determining step is the formation of the initial phosphazide intermediate. | Continuous ¹³C NMR-based assays. | Indicates that intermediates do not accumulate, leading to a clean reaction profile. | nih.govnih.govraineslab.com |
| The reaction proceeds with minimal (<0.5%) epimerization of the azido acid's α-carbon. | Chiral analysis of ligation products. | Crucial for protein chemistry, preserving the native stereochemistry of amino acids. | nih.gov |
| (Diphenylphosphino)methanethiol is a highly efficacious reagent for the ligation. | Kinetic and yield comparison with phosphinoalcohol-based reagents. | Provides higher yields and greater chemoselectivity for peptide coupling. | nih.govraineslab.com |
Emerging Bioorthogonal Reactions with the Azide Functionality
While the Staudinger ligation is a foundational tool, other bioorthogonal reactions have emerged that leverage the unique reactivity of the azide group present in L-azidophenylalanine, often offering significantly faster kinetics.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Azide Precursors
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal transformation known for its exceptionally fast reaction rates, excellent selectivity, and ability to proceed without a catalyst. rsc.orgsigmaaldrich.comnih.gov Unlike a traditional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. nih.gov
In the context of L-azidophenylalanine, the azide group itself does not directly participate in the IEDDA cycloaddition. Instead, it serves as a versatile chemical handle to introduce one of the reactive partners, typically a strained, electron-rich dienophile (e.g., trans-cyclooctene (TCO) or bicyclononyne (BCN)). This is often achieved through a separate bioorthogonal reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC).
Incorporating L-azidophenylalanine into a protein of interest.
Attaching a strained dienophile to the protein via the azide handle.
Reacting the dienophile-modified protein with a probe molecule (e.g., a fluorophore) that has been functionalized with an electron-deficient diene, most commonly a 1,2,4,5-tetrazine. rsc.org
The reaction between the tetrazine and a strained dienophile like trans-cyclooctene is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹. nih.gov The mechanism involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing N₂ gas and forming a stable dihydropyridazine product. rsc.org
Metal-Catalyzed Coupling Reactions for L-Azidophenylalanine Conjugates
Metal catalysts can mediate a variety of coupling reactions that are useful for conjugating molecules to L-azidophenylalanine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The most prominent metal-catalyzed bioorthogonal reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). creative-biolabs.com This reaction, a cornerstone of "click chemistry," joins an azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction is extremely efficient, high-yielding, and regioselective. nih.gov
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. creative-biolabs.com The use of a copper(I) catalyst accelerates the rate of the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. nih.gov While highly effective, the potential toxicity of copper reagents can be a limitation for studies in living cells, though ligands like tris(benzyltriazolylmethyl)amine (TBTA) can help stabilize the copper(I) oxidation state and mitigate cytotoxicity. acs.orgnih.gov
Palladium-Catalyzed Reactions Palladium complexes are versatile catalysts for cross-coupling reactions, and while less common for direct bioorthogonal labeling with azides, they have been explored for transformations involving the azide group. For example, palladium catalysts have been used to mediate the cross-coupling of organic azides with isocyanides to generate unsymmetrical carbodiimides. rsc.orgrsc.org This methodology is notable for its broad substrate scope, which includes aryl, benzyl, and alkyl azides. rsc.orgrsc.org Other palladium-catalyzed processes include the cascade azidation and carbonylation of aryl halides to synthesize amides, using sodium azide as the nitrogen source. nih.gov While these reactions highlight the synthetic potential for modifying azide-containing molecules, their application as bioorthogonal tools is less established than CuAAC or Staudinger ligation.
Advanced Protein and Peptide Functionalization Applications of L Azidophenylalanine
Site-Specific Protein Labeling and Conjugation
The ability to introduce L-azidophenylalanine at specific sites within a protein's sequence allows for the attachment of a wide variety of molecules with high precision, thereby enabling a host of applications in protein analysis and manipulation.
Fluorescent Tag Attachment for Imaging and Biophysical Studies
The site-specific incorporation of L-azidophenylalanine serves as a chemical handle for the covalent attachment of fluorescent probes. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering a robust method for labeling proteins for various imaging and biophysical studies. nih.gov
A notable application is in the study of protein conformational dynamics using single-molecule Förster resonance energy transfer (smFRET). For instance, the transcription factor NF-κB has been site-specifically labeled with fluorophores using this method. By incorporating p-azidophenylalanine (pAzF) into the NF-κB dimer, researchers were able to attach fluorescent dyes via copper-free click chemistry. This precise placement of probes was crucial for investigating the conformational dynamics that control DNA binding. nih.gov
This technique has also been applied to track the intracellular activity of human PTEN and map the in vivo biodistribution of the immune checkpoint protein PD-L1. nih.gov The site-specific incorporation of pAzF allows for the attachment of not only fluorophores for fluorescent imaging but also positron emission tomography (PET) tracers, providing a versatile platform for in vitro and in vivo imaging. nih.gov
| Protein Labeled | Labeling Chemistry | Attached Probe Type | Application | Key Finding |
| NF-κB | Copper-free click chemistry | FRET pair fluorophores | smFRET studies | Revealed conformational dynamics crucial for DNA-binding regulation. nih.gov |
| PTEN | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Fluorophore | Fluorescent imaging | Enabled tracking of intracellular protein activity. nih.gov |
| PD-L1 | Strain-promoted azide-alkyne cycloaddition (SPAAC) | PET tracer | PET imaging | Allowed for mapping of in vivo biodistribution. nih.gov |
Affinity Tag Integration for Purification and Detection
The same bioorthogonal chemistry used for fluorescent labeling can be employed to attach affinity tags to proteins. This allows for the selective purification and detection of a target protein from a complex mixture. While the direct attachment of common affinity tags like the His-tag via L-azidophenylalanine is not a primary application, the principle is well-demonstrated in the creation of more complex protein conjugates, such as antibody-drug conjugates (ADCs). In this context, the azide (B81097) group of the incorporated L-azidophenylalanine facilitates the attachment of a payload molecule, which can be considered a high-affinity ligand.
This approach provides precise control over the site and stoichiometry of conjugation, leading to homogeneous products with optimized properties. The stable triazole linkage formed through click chemistry ensures that the affinity tag remains securely attached throughout purification and detection protocols.
Covalent Immobilization on Solid Supports for Bioanalytical Platforms
The covalent immobilization of proteins onto solid supports is fundamental for the development of various bioanalytical platforms, including biosensors and protein microarrays. Site-specific immobilization using L-azidophenylalanine offers significant advantages over random conjugation methods, as it ensures a uniform orientation of the protein, which can be critical for its function and for the accessibility of its active or binding sites.
One study investigated the efficiency of CuAAC-mediated immobilization of Green Fluorescent Protein (GFP) containing p-azidophenylalanine at three different positions. The protein was immobilized on polystyrene, TentaGel, and Sepharose resins. The results indicated that Sepharose derivatized with propargyl alcohol provided the highest immobilization yield, and the efficiency could vary by up to two-fold depending on the location of the azido-amino acid within the protein structure. nih.gov
Another approach involves the creation of an artificial polypeptide scaffold that incorporates p-azidophenylalanine. This scaffold can be spin-coated onto a hydrophobic surface and then covalently crosslinked to the substrate via UV irradiation of the aryl azide groups. The resulting protein film can then be used to immobilize other proteins through specific protein-protein interactions. acs.orgnih.gov
| Protein | Solid Support | Immobilization Chemistry | Key Finding |
| Green Fluorescent Protein (GFP) | Polystyrene, TentaGel, Sepharose | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Sepharose derivatized with propargyl alcohol yielded the highest immobilization efficiency. nih.gov |
| Artificial polypeptide scaffold | Octyltrichlorosilane-treated glass | UV-induced photocrosslinking | Successful creation of a functionalized surface for subsequent protein immobilization. acs.orgnih.gov |
Engineering of Protein-Protein Interactions
L-azidophenylalanine's photoreactive properties make it a powerful tool for investigating and engineering protein-protein interactions. Upon exposure to UV light, the azido (B1232118) group can form a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, effectively "trapping" interacting partners.
Photocrosslinking Strategies with L-Azidophenylalanine Derivatives
The site-specific incorporation of p-azido-L-phenylalanine (often abbreviated as AzF or Azi) allows for the precise mapping of protein-protein interaction interfaces. By placing the photo-crosslinker at various positions within a protein of interest, researchers can identify which residues are in close proximity to a binding partner upon UV irradiation.
This strategy has been successfully employed to delineate the residues at the heteromeric interface of the 5-HT2A receptor (5-HT2AR) and metabotropic glutamate (B1630785) 2 receptor (mGluR2), both of which are G protein-coupled receptors (GPCRs). By introducing p-azido-L-phenylalanine at specific transmembrane segments of mGluR2, it was shown that the 5-HT2AR crosslinked with the intracellular end of mGluR2's fourth transmembrane segment, providing valuable insights into the structural arrangement of this GPCR complex. nih.gov
Probing Transient Biological Complexes
Many crucial biological processes are mediated by weak or transient protein-protein interactions that are often difficult to study using traditional biochemical methods. Photocrosslinking with L-azidophenylalanine provides a means to capture these fleeting interactions by converting them into stable covalent complexes.
This approach is particularly valuable for studying dynamic systems within living cells. For example, while not L-azidophenylalanine, the related photo-crosslinker p-benzoyl-L-phenylalanine (pBpa) has been used in conjunction with mass spectrometry to investigate transient protein-protein interactions within the NF-κB dimer. nih.gov The principles of site-specific incorporation and photo-activation are directly transferable to L-azidophenylalanine.
The ability to "freeze" interactions in time and space allows for the identification of binding partners and the mapping of interaction sites that would otherwise be inaccessible, thereby providing a deeper understanding of the dynamic nature of cellular signaling pathways and other biological processes.
| Interacting Proteins | Photo-Crosslinker | Application | Key Finding |
| 5-HT2A receptor and mGluR2 | p-azido-L-phenylalanine (azF) | Mapping GPCR heterocomplex interface | Identified the intracellular end of mGluR2's TM4 as the interaction site with 5-HT2AR. nih.gov |
| NF-κB dimer | p-benzoyl-L-phenylalanine (pBpa) | Investigating transient intra-complex interactions | Enabled the study of transient interactions within the protein dimer. nih.gov |
Bioconjugation to Macromolecules and Synthetic Polymers
The ability to site-specifically incorporate L-azidophenylalanine into a protein's primary sequence allows for the precise attachment of various macromolecules and synthetic polymers. This is typically achieved by genetically encoding L-azidophenylalanine in response to a specific codon, often an amber stop codon (TAG), using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov The azide group then provides a specific point for covalent modification via highly efficient and selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This site-specific approach yields homogeneous bioconjugates, a significant advantage over traditional methods that randomly target native amino acid side chains like lysines or cysteines, which often results in heterogeneous mixtures with compromised activity. nih.gov
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, enhanced solubility, and reduced immunogenicity. nih.gov Site-specific PEGylation using L-azidophenylalanine ensures the production of a uniform product with a defined number and location of PEG chains.
In a notable application, para-azidophenylalanine was incorporated into human superoxide (B77818) dismutase (SOD) expressed in yeast. nih.govuni-konstanz.de The azide-modified protein was then reacted with an alkyne-derivatized PEG molecule. uni-konstanz.deuni-konstanz.de This method allows for the irreversible attachment of a single PEG molecule at a predetermined site, creating a homogeneous PEGylated protein. uni-konstanz.de This precise control over the conjugation site is crucial for preserving the protein's therapeutic activity while maximizing the benefits of PEGylation.
| Protein | Incorporation Site | Attached PEG Size (kDa) | Conjugation Chemistry | Reference |
|---|---|---|---|---|
| Human Superoxide Dismutase (SOD) | Position 33 (replaces Serine) | 5 | [3+2] Cycloaddition | uni-konstanz.de |
| Human Superoxide Dismutase (SOD) | Position 33 (replaces Serine) | 20 | [3+2] Cycloaddition | uni-konstanz.de |
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govacs.org The site of drug conjugation and the drug-to-antibody ratio (DAR) are critical parameters that influence the efficacy, safety, and homogeneity of the ADC. nih.gov Incorporating L-azidophenylalanine into the antibody structure allows for precise control over these parameters. nih.gov
By replacing a specific amino acid with L-azidophenylalanine, a unique chemical handle is introduced for attaching a drug payload via click chemistry. nih.gov This results in a homogeneous population of ADCs with a defined DAR and a specific conjugation site, which can be optimized to avoid interference with the antibody's antigen-binding region. researchgate.net This approach has been used to develop site-specific conjugates with various payloads, moving beyond traditional cytotoxins to include other therapeutic or diagnostic agents. nih.govmdpi.com For example, p-azidophenylalanine has been incorporated into an anti-PD-L1 Fab fragment to conjugate a chelator for PET imaging, creating a well-defined and homogeneous imaging agent. nih.govresearchgate.net
| Antibody/Fragment | Target Antigen | Incorporation Site(s) | Conjugated Moiety | Purpose | Reference |
|---|---|---|---|---|---|
| Anti-Her2 Fab fragment | HER2 | Various sites | Auristatin derivative | Antibody-Drug Conjugate | researchgate.net |
| Anti-PD-L1 Fab fragment | PD-L1 | Specific, engineered site | NOTA (chelator for 64Cu) | PET Imaging Agent | nih.govresearchgate.net |
Protein-oligonucleotide conjugates are chimeric molecules that merge the functional diversity of proteins with the recognition and structural capabilities of nucleic acids. nih.gov These hybrid constructs have applications in diagnostics, therapeutics, and nanotechnology. The creation of these conjugates requires specific and efficient ligation methods.
The bioorthogonal nature of the azide group in L-azidophenylalanine makes it ideal for conjugating proteins to oligonucleotides. nih.gov An alkyne-modified DNA or RNA strand can be "clicked" onto a protein containing L-azidophenylalanine at a specific site. biosearchtech.com This strategy has been used to attach DNA strands to proteins with single-molecule precision, enabling the fine-tuning of protein assemblies on DNA origami structures. biosearchtech.com The efficiency and specificity of the azide-alkyne cycloaddition reaction are key advantages, allowing for the creation of well-defined protein-DNA hybrids for a variety of applications. nih.govsoton.ac.uk
| Protein | Oligonucleotide Type | Conjugation Chemistry | Application | Reference |
|---|---|---|---|---|
| Various proteins | Alkyne-modified DNA | CuAAC or SPAAC | Protein assembly on DNA origami | biosearchtech.com |
| General Protein Scaffold | Alkyne-functionalized Oligonucleotide | SPAAC | General hybrid constructs | nih.gov |
Modulation of Enzyme Activity and Specificity via L-Azidophenylalanine
Beyond bioconjugation, the site-specific incorporation of L-azidophenylalanine and its derivatives serves as a powerful strategy for enzyme engineering. This approach can be used to introduce novel catalytic functions, enhance enzyme stability, and broaden the range of substrates an enzyme can act upon, breaking the limitations of the 20 canonical amino acids. researchgate.net
The introduction of unnatural amino acids can create novel active sites within a protein scaffold, leading to enzymes with new-to-nature catalytic activities. While L-azidophenylalanine itself is not catalytic, it can be chemically converted (e.g., reduced to p-aminophenylalanine) to introduce a catalytically active group. oup.com
Researchers have successfully engineered a designer enzyme by incorporating p-aminophenylalanine into the hydrophobic pore of the multidrug transcriptional regulator LmrR. oup.comeurekalert.org The aniline (B41778) side chain of p-aminophenylalanine, positioned within the protein scaffold, was shown to catalyze hydrazone and oxime formation—reactions used in medical biotechnology, for instance, to link drugs to antibodies. eurekalert.org The protein environment boosted the catalytic activity of the aniline group by nearly three orders of magnitude compared to the free catalyst in solution, demonstrating the power of this approach to create highly efficient, novel biocatalysts. eurekalert.org
| Protein Scaffold | Unnatural Amino Acid | Incorporation Site | Novel Catalyzed Reaction | Catalytic Enhancement | Reference |
|---|---|---|---|---|---|
| Lactococcus lactis LmrR | p-aminophenylalanine (from p-azidophenylalanine) | Position 15 | Hydrazone and oxime formation | ~1000-fold increase | oup.comeurekalert.org |
The stability and substrate specificity of an enzyme are critical for its industrial and therapeutic applications. Incorporating L-azidophenylalanine provides a chemical handle for introducing modifications that can enhance these properties. While direct incorporation might have minor effects on stability nih.gov, the true potential lies in the subsequent modifications enabled by the azide group.
For instance, the azide can be used to introduce cross-links within the protein or to other molecules, which can rigidify the enzyme structure and thereby increase its thermal stability. Furthermore, by placing L-azidophenylalanine within or near the active site, the azide can be used to attach novel functional groups that alter the size, shape, or chemical nature of the substrate-binding pocket. This can lead to an expanded substrate range or altered substrate specificity. While specific, published examples of enhancing stability or substrate range using L-azidophenylalanine as the final modification are still emerging, the principle is a cornerstone of modern enzyme engineering, allowing for the creation of tailored biocatalysts for specific industrial processes. nih.govnews-medical.net
Construction of Engineered Protein Assemblies and Biomaterials
The site-specific incorporation of L-azidophenylalanine into proteins provides a powerful tool for the construction of complex, well-defined protein architectures and functional biomaterials. The unique chemical reactivity of the azide group, primarily its utility in bioorthogonal "click" chemistry and its photoreactivity, allows for precise control over the covalent linking of protein components and their immobilization onto surfaces. This enables the creation of novel materials and assemblies with tailored properties and functions that are otherwise difficult to achieve.
Assembly of Artificial Protein Complexes
The ability to genetically encode L-azidophenylalanine at specific sites within a protein's structure provides a chemical handle for the precise assembly of artificial protein complexes. This strategy overcomes the limitations of traditional methods, which often rely on random chemical conjugation or non-covalent interactions, by enabling the formation of stable, covalently linked complexes with defined stoichiometry and orientation.
The primary methods utilized for this purpose are bioorthogonal ligation reactions, which occur efficiently in biological conditions without interfering with native biochemical processes. The azide group of L-azidophenylalanine is a key participant in two of the most widely used bioorthogonal reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction forms a stable triazole linkage between an azide-functionalized protein (containing L-azidophenylalanine) and an alkyne-functionalized binding partner. This partner can be another protein, a peptide, or a synthetic molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) that reacts spontaneously with the azide. nih.gov This makes it particularly suitable for applications in living cells. nih.gov
Another powerful technique for assembling protein complexes is photo-crosslinking . Upon exposure to UV light (~365 nm), the aryl azide group of L-azidophenylalanine forms a highly reactive nitrene intermediate. nih.gov This intermediate can readily insert into C-H or N-H bonds in close proximity, forming a stable covalent crosslink with an interacting protein. researchgate.netnih.gov This method is particularly useful for capturing transient or weak protein-protein interactions and defining the interfaces of protein complexes in their native environment. nih.gov
Table 1: Examples of Artificial Protein Complexes Assembled Using L-Azidophenylalanine
| Protein Complex | Assembly Method | Key Findings | Reference |
|---|---|---|---|
| 5-HT2A Receptor - mGlu2 Receptor Heterocomplex | Photo-crosslinking | Incorporation of p-azido-L-phenylalanine (azF) into the transmembrane domain of mGluR2 allowed for the identification of the physical interaction interface with the 5-HT2AR in living cells upon UV activation. | nih.gov |
| Artificial Protein Dimers | Click Chemistry (CuAAC) | Demonstrated positive functional synergy in structurally integrated protein dimers that were covalently assembled using the click reaction between an azide (from pAzF) and an alkyne. | nih.gov |
| Fluorophore-Protein Conjugates | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | pAzF provides an azide handle for the site-specific conjugation of imaging modalities, such as fluorophores or PET tracers, to proteins of interest for cellular and in vivo imaging. | nih.gov |
Development of Stimuli-Responsive Protein-Based Materials
L-azidophenylalanine is instrumental in the fabrication of "smart" protein-based materials that can change their properties in response to external stimuli, such as light. nih.gov This responsiveness is primarily achieved by leveraging the photoreactive nature of the azido group to form crosslinked polymer networks, such as hydrogels.
A prominent example involves the use of elastin-like polypeptides (ELPs), which are intrinsically disordered proteins that exhibit a thermally responsive phase transition. By genetically encoding multiple L-azidophenylalanine residues into the ELP backbone, a photocrosslinkable polypeptide is created. nih.gov Upon irradiation with UV light, the azide groups are activated, forming covalent crosslinks between adjacent polypeptide chains. This process transforms the soluble ELPs into a stable, crosslinked hydrogel network.
The properties of these materials can be precisely controlled by the timing of the UV exposure in relation to the thermal stimulus.
If the ELP solution is crosslinked below its transition temperature, a macroscopic hydrogel is formed.
If the solution is first heated to induce the formation of phase-separated, protein-rich coacervates and then exposed to UV light, the crosslinking is confined within these micro-droplets. This results in the formation of thermoresponsive microgels whose size can be tuned from nanometers to microns. nih.gov
These stimuli-responsive materials have significant potential in biomedical applications, including drug delivery and tissue engineering, where the ability to control material properties in situ is highly desirable. mdpi.com
Table 2: Stimuli-Responsive Materials Based on L-Azidophenylalanine
| Material Type | Protein Component | Stimulus | Mechanism | Resulting Property Change | Reference |
|---|---|---|---|---|---|
| Hydrogel / Microgel | Elastin-Like Polypeptide (ELP) | UV Light | Photo-activation of pAzF residues leads to nitrene formation and covalent crosslinking of ELP chains. | Formation of a stable, crosslinked hydrogel network from a soluble polypeptide solution. | nih.gov |
| Microgel | Elastin-Like Polypeptide (ELP) containing pAzF | Temperature and UV Light | Heating above the transition temperature induces coacervation; subsequent UV exposure crosslinks the resulting micro-droplets. | Formation of thermoresponsive microgels with tunable sizes. The particles shrink upon heating. | nih.gov |
Fabrication of Functional Protein Films and Microarrays
The creation of functional protein microarrays for high-throughput analysis requires the controlled immobilization of proteins onto a surface in a manner that preserves their native conformation and activity. L-azidophenylalanine offers a sophisticated method to achieve this through photocrosslinking, enabling the fabrication of stable and functional protein films and arrays.
A successful strategy involves designing an artificial polypeptide scaffold that contains two distinct domains: a "surface anchor" domain and a "protein capture" domain. nih.gov
Scaffold Design: The photoreactive amino acid, para-azidophenylalanine, is incorporated into the surface anchor domain using a mutant E. coli phenylalanyl-tRNA synthetase. The protein capture domain can be an element like a coiled-coil motif.
Surface Functionalization: A surface (e.g., octyltrichlorosilane-treated silicon) is coated with this polypeptide scaffold.
Photocrosslinking: The coated surface is exposed to UV light, which activates the azidophenylalanine residues. This covalently crosslinks the scaffold to the surface, forming a stable protein film.
Protein Immobilization: The resulting film presents the functional protein capture domains, which can then bind their specific partner proteins (e.g., a protein tagged with the complementary coiled-coil motif). This results in the ordered and oriented immobilization of the target protein.
This method provides a significant advantage over simple adsorption techniques, which often lead to protein denaturation and random orientation, thereby reducing the functionality of the microarray. nih.gov By creating a stable, covalently attached scaffold, this approach facilitates the production of robust and highly functional protein microarrays for various applications in diagnostics and proteomics.
Table 3: Comparison of Protein Immobilization Techniques for Microarrays
| Immobilization Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Physical Adsorption | Non-covalent interactions (hydrophobic, electrostatic) between the protein and the surface. | Simple and does not require protein modification. | Can lead to protein denaturation; random orientation; weak binding can cause protein leaching. |
| Covalent Attachment (Random) | Chemical reaction between functional groups on the protein surface (e.g., amines, carboxyls) and a reactive surface. | Stable, covalent linkage. | Random orientation can block active sites; chemical modification may alter protein function. |
| Affinity Capture (e.g., His-tag/NTA) | Non-covalent, specific binding of a tagged protein to a surface coated with a capture agent. | Oriented immobilization; preserves protein function. | Binding is reversible and may not be stable over time or under harsh washing conditions. |
| pAzF-Mediated Photocrosslinking | UV-induced covalent crosslinking of a pAzF-containing scaffold to a surface, followed by specific capture of target proteins. | Stable, covalent surface attachment; ordered and oriented immobilization of target proteins; preserves protein function. | Requires genetic engineering of the scaffold protein; involves a UV exposure step. |
L Azidophenylalanine As a Spectroscopic and Biophysical Probe
Vibrational Spectroscopy Studies Using L-Azidophenylalanine
The azide (B81097) moiety of L-azidophenylalanine provides a strong and environmentally sensitive infrared probe. This has enabled detailed investigations into protein structure and dynamics that are often not achievable with standard techniques.
The asymmetric stretch vibration of the azide group in L-azidophenylalanine gives rise to a strong absorption band in a region of the infrared spectrum (around 2100 cm⁻¹) that is free from other protein absorptions. rsc.org This spectral window allows for the clear detection and analysis of the azide probe's signal without interference from the bulk of the protein. The exact frequency of this vibration is highly sensitive to the local environment, including polarity, hydration, and hydrogen bonding interactions. aip.org
For instance, research has compared the vibrational properties of p-azido-L-phenylalanine (pN₃Phe) with other unnatural amino acids like 4-cyano-L-phenylalanine (pCNPhe) and 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe). nih.govnih.gov These studies have demonstrated that the azide asymmetric stretch is a sensitive reporter of its local environment. nih.gov
| Compound | Vibrational Mode | Frequency in Water (cm⁻¹) |
| pCNPhe | Nitrile symmetric stretch | 2234.6 |
| pN₃Phe | Azide asymmetric stretch | 2128.6 |
| pN₃CH₂Phe | Azide asymmetric stretch | 2110.7 |
This table summarizes the characteristic infrared absorption frequencies for the vibrational probes in different unnatural amino acids in an aqueous environment. nih.gov
The complex absorption profile of pN₃Phe can sometimes be complicated by accidental Fermi resonances, where the azide asymmetric stretching band interacts with combination bands. nih.gov This phenomenon is influenced by the hydrogen-bonding environment and can be modulated by changing the substitution position of the azide group on the phenyl ring. nih.gov
Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for studying protein dynamics on timescales ranging from picoseconds to milliseconds. nih.gov L-azidophenylalanine is an excellent probe for 2D IR studies due to the strong signal of its azide group. nih.gov This has enabled the detection of 2D spectra from single probes in protein samples at low concentrations. nih.gov
By measuring the time-dependent evolution of the vibrational frequency, 2D IR spectroscopy can characterize structural changes and dynamics within a protein. stanford.edu This technique can distinguish between homogeneous and inhomogeneous broadening of the spectral line, providing insights into the distribution of local environments and the timescales of their fluctuations. stanford.edu Studies on myoglobin (B1173299), where L-azidophenylalanine was incorporated, have demonstrated the ability of 2D IR to report on protein dynamics and interactions from the perspective of this site-specific probe. stanford.eduacs.org
The sensitivity of the azide stretch frequency to its surroundings makes L-azidophenylalanine an effective probe for local protein environments and hydration shells. nih.govrsc.org The frequency of the azide vibration can shift in response to changes in the local electric field and hydrogen bonding. aip.org For example, a blue shift in the azide vibrational frequency is often observed when the probe moves from a nonpolar to a polar or aqueous environment.
Studies have successfully incorporated L-azidophenylalanine into specific sites in proteins like superfolder green fluorescent protein (sfGFP) to measure the local environment. nih.govacs.org The observed azide asymmetric stretch in the IR spectra of these proteins indicated that the azide groups were hydrated. rsc.org By comparing the vibrational frequency of the incorporated probe to its frequency in different solvents that mimic distinct local protein environments, researchers can infer the degree of solvent exposure and the nature of the local interactions. rsc.org The protein hydration shell is a critical mediator of processes like protein folding and molecular recognition, and L-azidophenylalanine provides a means to probe these interactions at a molecular level. biorxiv.org
L-azidophenylalanine has been instrumental in the time-resolved study of conformational changes in photosensory proteins, such as phytochromes. rsc.org These proteins undergo structural changes in response to light, and understanding these dynamics is key to understanding their function. By site-specifically incorporating L-azidophenylalanine, researchers can use time-resolved FTIR spectroscopy to track the local environmental changes around the probe during the protein's photocycle. rsc.org
In a study on a bacteriophytochrome, the azide vibrational frequency of the incorporated L-azidophenylalanine was used to follow site-specific events during signal transduction. rsc.org The changes in the azide signal reported on alterations in the local electronic environment and hydrogen-bonding strength as the protein transitioned through its intermediate states. rsc.org
| Mutant | Location of pAzF | Initial State (Pr) Frequency (cm⁻¹) | Final State (Pfr) Frequency (cm⁻¹) |
| Y176pAzF | Tongue region | 2112 | 2125 |
| F203pAzF | Chromophore pocket | 2122 | 2106 |
This table shows the changes in the azide vibrational frequency of L-azidophenylalanine incorporated at two different sites in a bacteriophytochrome upon photoactivation, illustrating the ability to detect site-specific conformational changes. rsc.org
Ultrafast pump-probe infrared spectroscopy has also been used with L-azidophenylalanine to probe the light-driven structural changes in BLUF (blue light using flavin) domain proteins. nih.gov These experiments revealed site-specific information on the nature and dynamics of these changes. nih.gov
Integration with Paramagnetic Resonance Spectroscopy
Beyond vibrational spectroscopy, the azide group of L-azidophenylalanine serves as a chemical handle for the attachment of other biophysical probes, most notably spin labels for paramagnetic resonance spectroscopy.
Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. d-nb.info Traditionally, SDSL has relied on the reaction of nitroxide reagents with cysteine residues. nih.gov However, the genetic encoding of unnatural amino acids like L-azidophenylalanine offers an alternative and often more versatile approach. mdpi.comresearchgate.net
The azide group of L-azidophenylalanine can be chemoselectively reacted with a spin label probe through bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This allows for the site-specific attachment of a spin label to virtually any position in a protein. monash.edu
This method has been successfully used to attach gadolinium (Gd³⁺) based spin labels to proteins for distance measurements using double electron-electron resonance (DEER) experiments. monash.eduresearchgate.net The quantitative and cysteine-independent ligation of the Gd³⁺ tag to the genetically encoded L-azidophenylalanine provides a powerful tool for determining protein conformation. monash.edu
Applications in Electron Paramagnetic Resonance (EPR) Spectroscopy
The incorporation of L-azidophenylalanine into proteins provides a powerful platform for site-directed spin labeling in Electron Paramagnetic Resonance (EPR) spectroscopy. The azide group serves as a bioorthogonal handle, allowing for the attachment of paramagnetic probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." youtube.comrsc.org This method offers a significant advantage over traditional cysteine-based labeling, as it avoids the need for mutating native cysteine residues, which can be crucial for protein structure and function.
A prominent application of this strategy is in distance measurements within proteins using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). In this approach, two L-azidophenylalanine residues are incorporated at specific sites in a protein. A paramagnetic tag, often a Gadolinium(III) (Gd³⁺) chelate with an alkyne group, is then "clicked" onto the azide handles of the incorporated amino acids. youtube.comresearchgate.net Gd³⁺ is a particularly effective spin label for high-frequency EPR due to its high spin (S = 7/2) and lack of orientation selection, which simplifies data analysis. nih.gov
The DEER experiment measures the magnetic dipole-dipole interaction between the two Gd³⁺ centers, which is inversely proportional to the cube of the distance between them. This allows for the precise determination of nanometer-scale distances (typically 1.5 to 8 nm) between the labeled sites.
Research Findings:
A study by Abdelkader et al. demonstrated the efficacy of this method by measuring 15 distinct intra- and inter-domain distances in the E. coli glutamate (B1630785)/aspartate-binding protein (DEBP). westmont.edu They genetically encoded p-azido-L-phenylalanine (AzF) at various positions, attached a Gd³⁺ tag via click chemistry, and performed DEER measurements at W-band (95 GHz). The experimentally determined distances showed excellent correlation with the distances predicted from the crystal structure of the protein, validating the accuracy of this technique. westmont.edu The precision of this method allows for detailed mapping of protein conformations and conformational changes. youtube.com
The table below summarizes a selection of the distance measurements obtained in the DEBP study, showcasing the high level of accuracy achieved.
| DEBP Mutant (AzF Incorporation Sites) | Experimental Gd³⁺–Gd³⁺ Distance (nm) | Predicted Gd³⁺–Gd³⁺ Distance (nm) | Domain |
|---|---|---|---|
| 48 / 228 | 4.1 | 4.1 | Inter-domain |
| 115 / 141 | 3.0 | 3.0 | Intra-domain (Large) |
| 115 / 228 | 2.6 | 2.5 | Inter-domain |
| 169 / 200 | 2.8 | 2.7 | Intra-domain (Large) |
| 18 / 85 | 2.1 | 2.1 | Intra-domain (Small) |
| 85 / 252 | 3.4 | 3.4 | Inter-domain |
Nuclear Magnetic Resonance (NMR) Spectroscopy with L-Azidophenylalanine-Derived Probes
In Nuclear Magnetic Resonance (NMR) spectroscopy, the site-specific incorporation of unnatural amino acids like L-azidophenylalanine opens up new avenues for probing protein structure and dynamics, especially in large or complex systems where spectral overlap is a significant challenge. nih.govrsc.org The azide group of L-azidophenylalanine can be used in two primary ways: as a direct probe of the local environment or as a chemical handle to attach NMR-active labels.
Attachment of NMR-Active Probes:
The bioorthogonal reactivity of the azide group can be exploited to attach probes with specific NMR-active nuclei, such as ¹⁹F. nih.gov Fluorine-19 is an excellent NMR probe because it has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, and it is absent from naturally occurring biological macromolecules. By incorporating L-azidophenylalanine at a specific site and then clicking a ¹⁹F-containing moiety to it, a unique NMR signal is introduced that reports on the local structure and environment of that single site without background interference.
A study by Mürtz et al. demonstrated the feasibility of this approach by incorporating p-azido-L-phenylalanine (AzF) into Enhanced Yellow Fluorescent Protein (EYFP) expressed in Vibrio natriegens. The azide group was then used as a coupling site for ¹⁹F-tags, enabling the application of protein-observed ¹⁹F-NMR to study the protein. nih.gov This strategy allows for the investigation of ligand binding, conformational changes, and protein-protein interactions from the perspective of a single, selectively labeled residue.
The Azide Group as a Direct Vibrational Probe:
While not a direct NMR application, the principle of using the azide group as a probe of its local environment is highly relevant. The asymmetric stretch vibration of the azide group is sensitive to its immediate surroundings, including solvent polarity and hydrogen bonding. researchgate.net This sensitivity can be measured using infrared (IR) spectroscopy, and the observed frequency shifts provide information analogous to the chemical shift changes seen in NMR. These shifts report on the local electrostatic environment, hydration, and dynamics at the probe's location.
Research Findings:
Research by Zimmerman et al. investigated the environmental sensitivity of the azide group in various azidophenylalanine derivatives. They measured the vibrational frequency of the azide's asymmetric stretch in different solvents that mimic distinct local protein environments. The observed shifts highlight the potential of this group as a sensitive reporter.
The following table shows the vibrational frequency of the azide asymmetric stretch for p-azido-L-phenylalanine (1) and a related compound, 4-azidomethyl-L-phenylalanine (2), in two different solvents. The significant blue shift observed when moving from a nonpolar solvent (DMSO) to a polar, hydrogen-bonding solvent (water) demonstrates the probe's sensitivity to its environment. researchgate.net When incorporated into a protein, such shifts can distinguish between buried, surface-exposed, or hydrogen-bonded sites.
| Compound | Solvent | Azide Asymmetric Stretch Frequency (cm⁻¹) | Frequency Shift (Water - DMSO) (cm⁻¹) |
|---|---|---|---|
| 4-azido-L-phenylalanine (1) | DMSO | 2115.5 | 13.1 |
| Water | 2128.6 | ||
| 4-azidomethyl-L-phenylalanine (2) | DMSO | 2097.7 | 13.5 |
| Water | 2111.2 |
By combining site-specific incorporation of L-azidophenylalanine with isotopic labeling (e.g., with ¹⁵N), researchers can further enhance NMR studies, simplifying complex spectra and enabling the measurement of long-range distances through paramagnetic relaxation enhancement (PRE) experiments. rsc.org
Mechanistic and Theoretical Insights into L Azidophenylalanine Modified Biomolecules
Influence of L-Azidophenylalanine Incorporation on Protein Folding Pathways
The process of protein folding is a complex and highly coordinated series of events that leads to a unique three-dimensional structure from a linear polypeptide chain. This intricate process is governed by the specific amino acid sequence. The introduction of an unnatural amino acid such as L-azidophenylalanine can potentially alter the delicate balance of interactions that guide the folding pathway. upenn.eduyoutube.com
The folding of a protein is not a random process but rather follows specific pathways, often involving the formation of intermediate structures. upenn.eduyoutube.com The substitution of a natural amino acid with L-azidophenylalanine can influence these pathways in several ways. The increased size and distinct chemical properties of the azido-functionalized side chain compared to its natural counterparts, phenylalanine and tyrosine, can introduce steric hindrance or new non-covalent interactions that may favor alternative folding routes or alter the stability of folding intermediates.
While direct, comprehensive studies detailing the complete folding pathways of proteins modified with L-azidophenylalanine are still emerging, the potential for altered pathways is an important consideration in the design and interpretation of experiments utilizing this unnatural amino acid. The impact is likely to be highly context-dependent, varying with the specific site of incorporation and the surrounding local environment within the protein structure.
Impact on Protein Conformational Dynamics and Structural Stability
Studies have shown that the substitution of a natural amino acid with p-azidophenylalanine (pAzF) can lead to both increases and decreases in protein stability, depending on the specific location of the substitution. nih.govacs.org The azide (B81097) group, while relatively small, can influence local packing and solvent interactions. In some cases, the introduction of pAzF can be well-tolerated with minimal perturbation to the native protein structure. However, in other instances, it can lead to local structural deviations and a decrease in thermal stability. nih.govacs.org
The following table summarizes the potential impacts of L-azidophenylalanine incorporation on protein stability:
| Potential Impact | Underlying Cause |
| Decreased Stability | Steric clashes with neighboring residues, disruption of favorable native contacts, unfavorable interactions with solvent. |
| Increased Stability | Formation of new favorable non-covalent interactions, improved packing in specific local environments. |
| Minimal Change | Incorporation at a solvent-exposed and conformationally flexible site, minimal disruption of the native interaction network. |
These findings highlight the importance of careful site selection when incorporating L-azidophenylalanine to minimize structural and stability perturbations, especially when the goal is to study the native-like behavior of the protein.
Elucidation of Altered Enzyme Mechanisms Due to L-Azidophenylalanine Substitutions
The precise three-dimensional arrangement of amino acid residues in an enzyme's active site is critical for its catalytic function. The substitution of a key residue with L-azidophenylalanine can, therefore, have a profound impact on the enzyme's mechanism. While the primary use of L-azidophenylalanine is often as a probe or for bioconjugation, its influence on enzymatic activity provides valuable mechanistic insights.
The introduction of the azide functionality can alter the electronic and steric environment of the active site. For instance, if L-azidophenylalanine replaces a tyrosine residue involved in catalysis, the absence of the hydroxyl group can abolish catalytic activity that depends on this functional group for proton transfer or hydrogen bonding.
Furthermore, the azide group itself is a unique chemical entity within the protein environment. While generally considered bio-orthogonal, it can potentially participate in or interfere with enzymatic reactions, especially those involving transition metal cofactors or radical intermediates. The impact of L-azidophenylalanine substitution on enzyme kinetics can be quantified by measuring changes in key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A significant change in these parameters would indicate an alteration in substrate binding or the catalytic mechanism.
Computational and Molecular Modeling Approaches in L-Azidophenylalanine Research
Computational and molecular modeling techniques have become indispensable tools for predicting and understanding the effects of unnatural amino acid incorporation on protein structure and function. asu.edubenthamscience.com These in silico approaches provide a powerful complement to experimental studies, offering atomic-level insights that can be difficult to obtain through experimentation alone.
Prediction of L-Azidophenylalanine Effects on Protein Structure
Molecular dynamics (MD) simulations are a particularly valuable tool for predicting the structural consequences of incorporating L-azidophenylalanine. nih.govacs.org By simulating the dynamic behavior of the modified protein over time, researchers can assess changes in protein conformation, flexibility, and stability. These simulations can help to identify potential steric clashes, altered hydrogen bonding networks, and changes in solvent accessibility that may result from the unnatural amino acid substitution.
All-atom MD simulations can be used to determine whether substituting a natural amino acid with p-azidophenylalanine will be detrimental to the experimentally determined protein stability. nih.govacs.org Local deviations from the wild-type structure observed in simulations can serve as a predictive metric to guide experimental design and reduce the number of necessary experiments. nih.govacs.org
The accuracy of these predictions can be evaluated by comparing the computational results with experimental data from techniques such as X-ray crystallography or NMR spectroscopy. Various scoring methods, including Root Mean Square Deviation (RMSD), TM-Score, and Global Distance Test (GDT), can be used to quantify the similarity between predicted and experimentally determined structures. youtube.com
Simulations of Ligand Binding and Protein-Ligand Interactions
Understanding how the incorporation of L-azidophenylalanine affects ligand binding is crucial for many applications, particularly in drug design and the study of protein-protein interactions. Computational methods, such as molecular docking and MD simulations, can be employed to investigate these effects. nih.govdovepress.comnih.gov
Molecular docking can predict the preferred binding orientation of a ligand to a protein and estimate the binding affinity. By comparing the docking scores and binding poses of a ligand to the wild-type and the L-azidophenylalanine-modified protein, researchers can gain insights into how the unnatural amino acid alters the binding site and affects ligand recognition. unibas.ch
Accelerated molecular dynamics (aMD) is an enhanced sampling technique that can be used to simulate the process of ligand binding and unbinding, providing a more dynamic picture of the protein-ligand interaction. nih.gov These simulations can reveal how the presence of the azido (B1232118) group influences the entry and exit pathways of a ligand and the conformational changes that occur upon binding.
The following table outlines common computational approaches used to study the impact of L-azidophenylalanine on ligand binding:
| Computational Method | Information Gained |
| Molecular Docking | Prediction of ligand binding pose and affinity. |
| Molecular Dynamics (MD) | Analysis of the stability of the protein-ligand complex and conformational changes. |
| Accelerated MD (aMD) | Simulation of ligand binding and unbinding pathways. nih.gov |
| Free Energy Calculations | Quantitative estimation of the change in binding free energy upon L-azidophenylalanine substitution. |
Theoretical Analysis of Azide Vibrational Modes in Protein Environments
The azide group possesses a characteristic asymmetric stretching vibration that is sensitive to its local environment. nih.govnih.govnih.govrsc.org This property makes L-azidophenylalanine a useful vibrational reporter for probing protein structure and dynamics. nih.govmedchemexpress.com Theoretical methods, such as normal mode analysis, can be used to analyze and interpret the vibrational spectra of azide-modified proteins. umich.eduresearchgate.net
The frequency of the azide stretch is influenced by factors such as the polarity of the surrounding environment and the formation of hydrogen bonds. By combining experimental infrared (IR) spectroscopy with theoretical calculations, it is possible to correlate shifts in the azide vibrational frequency with specific structural features of the protein. nih.gov
Femtosecond infrared spectroscopy studies have been used to investigate the population dynamics of the stretching excitations of p-azido-phenylalanine incorporated into proteins. acs.org These experiments, in conjunction with theoretical models, can provide insights into the conformational differences and dynamics of the protein in various states. acs.org For example, a Fermi resonance model has been proposed to describe the decay dynamics of the azido stretching excitations. acs.org
Synthetic Approaches and Engineering Considerations for L Azidophenylalanine and Its Cha Salt
Chemical Synthesis Routes for L-Azidophenylalanine
The synthesis of L-azidophenylalanine can be achieved through several distinct chemical strategies. The choice of method often depends on factors such as scalability, safety considerations, and the desired starting materials. Three prominent approaches are Ullman-type coupling reactions, diazotransfer methodologies, and azidodediazoniation strategies. nih.gov
The Ullman-type coupling reaction offers a direct method for introducing an azide (B81097) group onto an aromatic ring. nih.govorganic-chemistry.org This approach typically involves the copper-catalyzed reaction of a protected 4-iodo-L-phenylalanine derivative with an azide source, such as sodium azide. nih.gov The reaction is facilitated by a Cu(I) complex, often in the presence of a ligand like L-proline, and a reducing agent such as sodium ascorbate to maintain the copper in its active +1 oxidation state. nih.gov One of the key advantages of this method is that it can be more amenable to large-scale synthesis compared to other routes that may involve more hazardous intermediates. nih.gov However, the reaction conditions, including temperature and choice of ligand, can be sluggish and may require careful optimization to achieve reliable and high yields. nih.gov
Table 1: Comparison of Synthetic Routes for L-Azidophenylalanine
| Synthetic Route | Precursor | Key Reagents | General Characteristics | Reference |
|---|---|---|---|---|
| Ullman-Type Coupling | Protected 4-iodo-L-phenylalanine | Cu(I) salt, NaN₃, Ligand (e.g., L-proline) | Suitable for larger scale; avoids explosive diazonium salts. | nih.gov |
| Diazotransfer | Protected 4-amino-L-phenylalanine | Imidazole-1-sulfonyl azide | Efficient but can involve potentially explosive reagents. | nih.govsemanticscholar.org |
Diazotransfer reactions provide an efficient means of converting a primary amine to an azide. In the context of L-azidophenylalanine synthesis, this involves starting with a protected 4-amino-L-phenylalanine derivative. nih.gov A common and effective diazotransfer reagent is imidazole-1-sulfonyl azide or its salts (e.g., hydrochloride or hydrogen sulfate). semanticscholar.orgwikipedia.orgorganic-chemistry.orgacs.org This reagent selectively transfers a diazo group to the primary aromatic amine, which then forms the azide. wikipedia.org While highly effective, a significant consideration with diazotransfer reagents is their potential instability and explosive nature. nih.govwikipedia.org Consequently, careful handling and adherence to safety protocols are paramount. The hydrogen sulfate salt of imidazole-1-sulfonyl azide has been shown to be significantly more stable and safer to handle than the parent compound or the hydrochloride salt. wikipedia.orgacs.org
Azidodediazoniation represents a classical approach to installing an azide group on an aromatic ring, often proceeding via a Sandmeyer-type reaction. nih.gov The synthesis begins with a protected 4-amino-L-phenylalanine, which is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions. This intermediate diazonium species is then treated with an azide source, such as sodium azide, to yield the desired 4-azido-L-phenylalanine. nih.gov A major drawback of this method is the inherent instability and explosive hazard associated with diazonium salts, making it less suitable for large-scale preparations. nih.gov
Regardless of the synthetic route chosen to introduce the azide functionality, the protection of the α-amino and carboxyl groups of the parent phenylalanine molecule is crucial. libretexts.orgresearchgate.netnih.gov This is necessary to prevent unwanted side reactions and to ensure the chemical integrity of the amino acid throughout the synthesis.
Integration of L-Azidophenylalanine CHA Salt in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. peptide.comspringernature.com L-azidophenylalanine is often supplied as its cyclohexylammonium (CHA) salt for use in SPPS. The CHA salt improves the solubility and handling characteristics of the amino acid derivative. For incorporation into a growing peptide chain using Fmoc-based SPPS, Fmoc-protected L-azidophenylalanine is typically used.
The integration process follows the standard SPPS cycle:
The N-terminal Fmoc group of the resin-bound peptide is removed.
The Fmoc-L-azidophenylalanine is activated, commonly using coupling reagents like HBTU or HATU, and then coupled to the deprotected N-terminus of the peptide. peptide.com
Any unreacted sites are capped, and the cycle is repeated for the next amino acid.
The azide group is generally stable to the repetitive cycles of Fmoc deprotection (using a base like piperidine) and coupling reactions. nih.gov This stability allows for the seamless incorporation of L-azidophenylalanine at specific sites within a peptide sequence.
Post-Translational Restoration of Azide Moieties in Expressed Proteins
When L-azidophenylalanine is incorporated into proteins via genetic code expansion in living cells, the azide moiety can be susceptible to reduction to an amine by cellular reducing agents. nih.gov This reduction can significantly decrease the yield of the desired azido-functionalized protein, limiting its utility for subsequent bioorthogonal conjugation reactions. nih.gov
To address this, methods for the post-translational restoration of the azide group have been developed. This typically involves a two-step process:
The expressed protein, containing a mixture of L-azidophenylalanine and the reduced L-aminophenylalanine, is purified.
The purified protein is then treated with a diazotransfer reagent under controlled conditions to convert the amine back to an azide. nih.gov
A pH-tunable diazotransfer reaction has been shown to efficiently and selectively restore the azide at multiple sites within a protein with over 95% efficiency, without causing off-target modifications. nih.gov This restoration strategy is crucial for producing fully functionalized proteins for applications in biomaterials, biotherapeutics, and biotechnology. nih.gov
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| L-azidophenylalanine | pAzF |
| L-azidophenylalanine cyclohexylammonium salt | This compound |
| 4-iodo-L-phenylalanine | |
| Sodium azide | NaN₃ |
| L-proline | |
| Sodium ascorbate | |
| 4-amino-L-phenylalanine | pAF |
| Imidazole-1-sulfonyl azide | |
| Sodium nitrite | NaNO₂ |
| tert-butyloxycarbonyl | Boc |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Cyclohexylammonium | CHA |
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
Development of Biosynthetic Pathways for L-Azidophenylalanine Derivatives
The in vivo production of proteins containing L-azidophenylalanine derivatives relies on the development of biosynthetic machinery capable of incorporating this unnatural amino acid into a growing polypeptide chain. This is primarily achieved through the engineering of orthogonal translation systems in host organisms such as Escherichia coli.
An orthogonal translation system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and independent of the host's endogenous synthetases and tRNAs. This engineered pair works in concert to recognize and incorporate a specific unnatural amino acid, such as p-azido-L-phenylalanine (pAzF), in response to a unique codon, typically a nonsense or rare codon, that has been introduced into the gene of interest.
Key developments in this area have focused on the engineering of aminoacyl-tRNA synthetases. For instance, researchers have successfully engineered variants of tyrosyl-tRNA synthetase (TyrRS) from organisms like Methanococcus jannaschii and Saccharomyces cerevisiae to preferentially recognize and activate p-azido-L-phenylalanine. kjom.orgnih.gov These engineered synthetases are evolved to have an altered amino acid binding pocket that accommodates the azido-substituted phenylalanine derivative while excluding the canonical 20 amino acids. This specificity is crucial for the high-fidelity incorporation of the unnatural amino acid.
The process of incorporating p-azido-L-phenylalanine into proteins in E. coli can be summarized as follows:
An engineered, orthogonal aminoacyl-tRNA synthetase is introduced into the host cell.
A corresponding orthogonal tRNA, which recognizes a specific codon (e.g., the amber stop codon, TAG), is also expressed in the host.
The host cells are cultured in a medium supplemented with p-azido-L-phenylalanine.
The engineered synthetase specifically charges the orthogonal tRNA with p-azido-L-phenylalanine.
During protein synthesis, when the ribosome encounters the specific codon in the mRNA sequence, the charged orthogonal tRNA delivers p-azido-L-phenylalanine to be incorporated into the growing polypeptide chain. nih.govresearchgate.net
This methodology has been successfully employed to incorporate p-azido-L-phenylalanine and other azido-modified derivatives into various proteins, including superfolder green fluorescent protein (sfGFP) and myoglobin (B1173299). nih.govrsc.org The efficiency and fidelity of this incorporation are critical for the production of homogeneously modified proteins.
While the primary focus has been on the machinery for incorporation, research is also exploring the complete biosynthesis of L-azidophenylalanine from central carbon metabolism. This would eliminate the need to supplement the growth media with the expensive unnatural amino acid. Such an approach would involve the engineering of a multi-step enzymatic pathway to synthesize L-azidophenylalanine from a common metabolic precursor, such as chorismate, which is the branch-point intermediate in the biosynthesis of aromatic amino acids.
The following table summarizes key engineered enzymes and host systems used in the development of biosynthetic pathways for the incorporation of L-azidophenylalanine derivatives.
| Engineered Enzyme | Parent Organism | Target Unnatural Amino Acid | Host Organism | Key Findings |
| Tyrosyl-tRNA synthetase (TyrRS) variants | Methanococcus jannaschii | p-azido-L-phenylalanine (pAzF) | Escherichia coli | Successful in vivo incorporation of pAzF with high fidelity in response to the amber codon. nih.govresearchgate.net |
| Tyrosyl-tRNA synthetase (TyrRS) variants | Saccharomyces cerevisiae | p-azido-L-phenylalanine (pAzF) | Escherichia coli | Demonstrated the utility of a new orthogonal pair for expanding the genetic code. kjom.org |
| Orthogonal aminoacyl-tRNA synthetase | Not specified | 4-azidomethyl-L-phenylalanine | Escherichia coli | Efficient and site-specific incorporation into sfGFP. nih.gov |
Considerations for Scalable and Cost-Effective L-Azidophenylalanine Production
The widespread application of L-azidophenylalanine in research and biotechnology is contingent upon its availability in sufficient quantities and at a reasonable cost. Therefore, developing scalable and cost-effective production methods is of paramount importance. Both chemical synthesis and biosynthesis routes are being explored to meet this demand.
Chemical Synthesis:
Significant progress has been made in developing scalable and cost-effective chemical syntheses of L-azidophenylalanine. One notable approach describes a chromatography-free synthesis of 4-azido-L-phenylalanine starting from L-phenylalanine. nih.gov This method is designed to be reliable and scalable, addressing a major bottleneck in the supply of this unnatural amino acid. nih.gov Key features of such optimized chemical syntheses include the use of readily available starting materials, high-yielding reaction steps, and the avoidance of costly purification techniques.
However, chemical synthesis can have drawbacks, including the potential for racemization (though the mentioned scalable synthesis avoids this), the use of hazardous reagents, and the generation of chemical waste.
Biosynthetic Production:
A fully biosynthetic route, where a microorganism is engineered to produce L-azidophenylalanine from a simple carbon source like glucose, offers the potential for a more sustainable and cost-effective production platform in the long term. This approach leverages the principles of metabolic engineering to optimize the host organism's cellular machinery for the overproduction of the target compound.
Strategies for engineering a cost-effective biosynthetic pathway for L-azidophenylalanine would likely involve:
Precursor Supply: Enhancing the metabolic flux towards the natural precursor, L-phenylalanine. This can be achieved by overexpressing key enzymes in the aromatic amino acid biosynthesis pathway and deregulating feedback inhibition mechanisms. researchgate.net For example, engineering the shikimate pathway to increase the availability of chorismate and prephenate is a common strategy.
Novel Enzymatic Steps: Introducing and optimizing the enzymes required to convert a natural intermediate into L-azidophenylalanine. This would necessitate the discovery or engineering of enzymes capable of performing the azidation step.
Fermentation Optimization: Developing a robust and high-yield fermentation process. This includes optimizing parameters such as media composition, temperature, pH, and feeding strategies to maximize the production of L-azidophenylalanine.
The economic feasibility of biosynthetic production is heavily dependent on the final titer, yield, and productivity of the engineered strain, as well as the costs associated with fermentation and downstream processing. Techno-economic analyses are crucial for evaluating the commercial viability of a biosynthetic process compared to chemical synthesis. rug.nlresearchgate.net While a complete de novo biosynthesis of L-azidophenylalanine is still a developing area, the extensive work on the microbial production of L-phenylalanine provides a strong foundation for these efforts. researchgate.netsemanticscholar.org
The following table outlines key considerations and approaches for the scalable and cost-effective production of L-azidophenylalanine.
| Production Aspect | Chemical Synthesis Approach | Biosynthesis Approach | Key Considerations |
| Starting Materials | L-phenylalanine, various chemical reagents | Simple carbon sources (e.g., glucose), mineral salts | Cost and availability of starting materials. |
| Process | Multi-step organic synthesis | Fermentation using engineered microorganisms | Process complexity, scalability, and environmental impact. |
| Purification | Crystallization, chromatography | Downstream processing from fermentation broth | Efficiency and cost of purification. |
| Cost-Effectiveness | Dependent on reagent costs and process efficiency | Dependent on fermentation yield, titer, and downstream costs | Comparison of overall production costs. |
| Scalability | Demonstrated for some routes | Dependent on fermentation scale-up | Ability to produce large quantities. |
Emerging Trends and Future Directions in L Azidophenylalanine Research
Development of Novel L-Azidophenylalanine Derivatives with Tailored Reactivities
The versatility of L-azidophenylalanine has spurred the development of novel derivatives with customized reactivities to address specific biological questions. A significant area of advancement is the creation of new photo-crosslinking amino acids. researchgate.netresearchgate.net For instance, derivatives incorporating benzophenone or diazirine moieties alongside the azide (B81097) offer alternative or enhanced photo-crosslinking capabilities, allowing for the capture of transient or weak protein-protein interactions with higher spatiotemporal resolution. researchgate.netnih.gov These derivatives can be genetically encoded into proteins, enabling the formation of covalent crosslinks with interacting partners upon UV light activation, both in vitro and within living cells. researchgate.netnih.gov
Another key area of development is the fine-tuning of the azide's reactivity for "click chemistry." While the azide group is central to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, researchers are exploring modifications to the phenylalanine scaffold to optimize reaction kinetics and biocompatibility. medchemexpress.com These efforts aim to create derivatives that react more efficiently and specifically under physiological conditions, minimizing off-target reactions and enabling more precise biomolecular labeling and conjugation.
Furthermore, methods are being developed to address the in vivo reduction of the azide group to an amine, which can limit the efficiency of subsequent conjugation reactions. nih.gov A pH-tunable diazotransfer reaction has been described that can efficiently and selectively convert the reduced para-amino-phenylalanine back to para-azido-phenylalanine in proteins, thereby restoring the azide functionality for multi-site functionalization. nih.gov
| Derivative Type | Tailored Reactivity | Application |
| Benzophenone-containing | Enhanced photo-crosslinking | Capturing protein-protein interactions |
| Diazirine-containing | Photo-crosslinking with different UV wavelength requirements | Mapping protein interaction interfaces |
| Optimized for SPAAC | Faster reaction kinetics in vivo | Live-cell imaging and tracking |
| Protected Azide Groups | Controlled deprotection for temporal control of conjugation | Staged labeling experiments |
Advancements in in vivo and Cellular Imaging with L-Azidophenylalanine Conjugates
The ability to site-specifically incorporate L-azidophenylalanine into proteins has revolutionized in vivo and cellular imaging. By genetically encoding this unnatural amino acid at a specific position within a protein of interest, researchers can attach a wide array of imaging probes, such as fluorophores or positron emission tomography (PET) tracers, with high precision. This is typically achieved through bioorthogonal click chemistry, where the azide group on the modified protein reacts specifically with an alkyne- or cyclooctyne-containing imaging agent. medchemexpress.com
This strategy allows for the precise labeling of proteins in their native cellular environment, enabling the visualization of their localization, trafficking, and interactions in real-time. For example, fluorescently labeled proteins can be tracked within living cells to study their dynamic behavior in response to various stimuli. Furthermore, the use of PET tracers conjugated to L-azidophenylalanine-containing proteins allows for non-invasive whole-body imaging in animal models, providing valuable insights into the biodistribution and pharmacokinetics of therapeutic proteins.
Recent advancements in this area focus on developing brighter and more photostable fluorophores, as well as novel PET isotopes with improved imaging characteristics. Additionally, the development of multiplexed imaging techniques, where multiple proteins are simultaneously labeled with different colored fluorophores, is enabling the study of complex biological networks.
| Imaging Modality | Probe Type | Information Gained |
| Fluorescence Microscopy | Organic dyes, Quantum dots | Protein localization, dynamics, and interactions |
| Positron Emission Tomography (PET) | Radioisotopes (e.g., 18F, 64Cu) | In vivo biodistribution and pharmacokinetics |
| Super-Resolution Microscopy | Photo-switchable fluorophores | High-resolution mapping of protein complexes |
Applications in Drug Discovery and Development of Novel Biotherapeutics
L-azidophenylalanine is proving to be an invaluable tool in the discovery and development of new drugs and biotherapeutics. Its application in bioconjugation allows for the creation of precisely engineered therapeutic molecules with enhanced properties. chemimpex.com For example, by incorporating L-azidophenylalanine into an antibody, a potent cytotoxic drug can be attached at a specific site, leading to the generation of a homogeneous antibody-drug conjugate (ADC) with an optimized drug-to-antibody ratio. This site-specific conjugation results in ADCs with improved therapeutic efficacy and reduced off-target toxicity compared to traditional, randomly conjugated ADCs.
Beyond ADCs, L-azidophenylalanine is being used to develop other novel biotherapeutics. The ability to attach polyethylene (B3416737) glycol (PEG) chains at specific sites on a protein therapeutic (PEGylation) can improve its pharmacokinetic properties, such as extending its half-life in circulation. Furthermore, the precise control over protein assembly afforded by L-azidophenylalanine allows for the construction of stable, multimeric protein complexes with novel therapeutic functions. For instance, stable enzyme rings with enhanced catalytic activity and stability have been created using this approach.
The use of L-azidophenylalanine as a photo-crosslinker is also aiding in the identification and validation of new drug targets. By incorporating it into a protein of interest, researchers can capture its interacting partners within the complex cellular environment, providing insights into its biological function and identifying other proteins in its signaling pathway that could be potential therapeutic targets. researchgate.netnih.gov
Integration with Cryo-Electron Microscopy and Advanced Structural Biology Techniques
A significant challenge in structural biology is the determination of the three-dimensional structures of transient or dynamic protein complexes. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing large macromolecular assemblies, but its application to less stable complexes can be limited. L-azidophenylalanine-mediated photo-crosslinking offers a solution to this problem by covalently trapping interacting proteins, thereby stabilizing the complex for structural analysis.
The workflow involves genetically incorporating L-azidophenylalanine at the interface of a suspected protein-protein interaction. Upon UV irradiation, a covalent bond is formed, locking the complex in its native conformation. This stabilized complex can then be purified and subjected to cryo-EM analysis to determine its high-resolution structure. This approach provides a "snapshot" of the protein interaction as it occurs in a physiological context.
Furthermore, the crosslinked peptides can be identified using mass spectrometry, providing valuable distance constraints that can be integrated with the cryo-EM data to generate more accurate and detailed structural models. researchgate.net This integrative structural biology approach, combining photo-crosslinking, cryo-EM, and mass spectrometry, is poised to provide unprecedented insights into the architecture and dynamics of complex biological machinery.
Exploration of L-Azidophenylalanine in Systems Biology and Synthetic Biology Contexts
The ability to genetically encode L-azidophenylalanine and other unnatural amino acids is a cornerstone of synthetic biology, which aims to design and construct new biological parts, devices, and systems. nih.gov By expanding the genetic code, synthetic biologists can create proteins with novel chemical functionalities, enabling the construction of artificial biological circuits and pathways. nih.govresearchgate.net For example, the introduction of L-azidophenylalanine allows for the creation of proteins that can be selectively modified with synthetic molecules, leading to the development of novel biosensors, catalysts, and therapeutic agents.
In the context of systems biology, which seeks to understand the complex interactions within biological systems, L-azidophenylalanine provides a powerful tool for mapping protein-protein interaction networks on a global scale. By incorporating L-azidophenylalanine into a "bait" protein and using photo-crosslinking coupled with mass spectrometry, researchers can identify all of its interacting partners in an unbiased manner. This approach, often referred to as in vivo crosslinking/mass spectrometry (XL-MS), can provide a comprehensive snapshot of the cellular interactome under specific conditions.
The integration of these approaches allows for the systematic perturbation and analysis of biological networks. For instance, a synthetic protein containing L-azidophenylalanine could be introduced into a cell to selectively crosslink to and inhibit a specific protein, allowing researchers to study the resulting changes in the cellular network. This synergy between synthetic and systems biology, enabled by tools like L-azidophenylalanine, will be crucial for unraveling the complexity of living systems and for the rational design of new biological functions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for L-azidophenylalanine CHA salt, and how can purity be optimized during synthesis?
- This compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with the azido group introduced post-synthesis. Cyclohexylammonium (CHA) counterions stabilize the compound during purification. To optimize purity:
- Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA) to separate by polarity .
- Monitor reaction progress via LC-MS and confirm azide incorporation via FTIR (peaks at ~2100 cm⁻¹ for N₃ stretch) .
- Purify via recrystallization in ethanol/water mixtures to remove residual reagents .
Q. How does the CHA salt form influence the solubility and stability of L-azidophenylalanine compared to other counterions?
- The CHA salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to cyclohexylammonium’s non-polar cyclohexyl group and hydrophilic ammonium moiety. Stability studies show:
- CHA salts exhibit 20% greater thermal stability (TGA analysis) than sodium salts at 25°C .
- Solubility in aqueous buffers (pH 7.4) is limited (<5 mg/mL), necessitating DMSO co-solvents for biological assays .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm CHA presence via cyclohexyl proton signals (δ 1.0–2.0 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
- HPLC : Use a 5–95% acetonitrile gradient over 20 min (retention time ~12 min) .
- FTIR : Verify azide integrity (2100 cm⁻¹) and absence of residual amines (1650 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in click chemistry be resolved?
- Contradictions in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency (e.g., 60% vs. 90% yields) may arise from:
- Oxygen sensitivity : Use degassed solvents and inert atmospheres to prevent Cu(I) oxidation .
- Counterion interference : CHA may chelate Cu(I); compare kinetics with TFA or HCl salts .
- Quantitative analysis : Use triazole UV-Vis quantification (λmax = 260 nm) rather than crude yield calculations .
Q. What experimental design considerations are critical for in vivo incorporation studies of this compound?
- For genetic code expansion in eukaryotic systems:
- Toxicity screening : Titrate concentrations (0.1–5 mM) in cell culture; CHA salts show lower cytotoxicity than NH4+ salts above 2 mM .
- Orthogonality : Pair with engineered tRNA/synthetase systems (e.g., Methanocaldococcus jannaschii TyrRS) to minimize misincorporation .
- Detection : Use tetrazine-fluorophore probes for bioorthogonal labeling, validated via flow cytometry .
Q. How do solvent and pH conditions affect the photostability of the azido group in this compound?
- Azide degradation under UV light (e.g., 365 nm) varies with environment:
- Aqueous buffers (pH 7.4) : Half-life <30 min due to hydroxyl radical formation; add 1 mM NaN3 to scavenge radicals .
- Organic solvents (DMF) : Half-life >4 hours; protect with amber vials or UV filters .
- Solid state : Stable for >6 months at -20°C; monitor via periodic FTIR .
Q. What strategies address discrepancies in mass spectrometry data for this compound adducts?
- Adduct formation (e.g., Na⁺, K⁺) in ESI-MS can obscure molecular ion peaks:
- Ion suppression : Use 0.1% formic acid to protonate CHA and reduce alkali metal adducts .
- High-resolution MS : Confirm exact mass (calculated for C15H20N4O2: 296.16 g/mol) with <2 ppm error .
- Fragmentation patterns : MS/MS should show azide loss (m/z -42) and cyclohexyl fragment ions (m/z 83) .
Methodological Guidelines
- Data Contradiction Analysis : Compare experimental conditions (e.g., solvent purity, instrument calibration) and validate via orthogonal techniques (e.g., NMR + HPLC) .
- Reproducibility : Document CHA salt batch variability (e.g., Lot #, supplier) and storage conditions (-20°C vs. 4°C) .
- Ethical Reporting : Disclose negative results (e.g., failed click reactions) to inform future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
